molecular formula C18H21ClN4O9 B1667357 [4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate CAS No. 55102-44-8

[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate

Cat. No.: B1667357
CAS No.: 55102-44-8
M. Wt: 472.8 g/mol
InChI Key: YASNUXZKZNVXIS-UHFFFAOYSA-N
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Description

Alkylating agents are a class of chemotherapeutic drugs that interfere with DNA replication by forming covalent bonds with DNA strands, leading to cell death.

Properties

IUPAC Name

[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASNUXZKZNVXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866463
Record name N-[(2-Chloroethyl)(nitroso)carbamoyl]-2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)pentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55102-44-8
Record name Bofumustine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bofumustine is synthesized through a multi-step process that involves the reaction of 1-(2-chloroethyl)-3-(2,3-O-isopropylidene-D-ribofuranosyl)-1-nitrosourea with p-nitrobenzoic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Bofumustine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps like crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Bofumustine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Bofumustine include organic solvents like dichloromethane and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of Bofumustine depend on the specific reaction conditions and reagents used. For example, alkylation reactions typically yield alkylated derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Bofumustine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Bofumustine exerts its effects through alkylation, a process where it transfers alkyl groups to DNA molecules. This alkylation interferes with DNA replication and transcription, leading to the death of rapidly dividing tumor cells. The molecular targets of Bofumustine include DNA and various enzymes involved in DNA repair and replication pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Nitrogen mustard-derived alkylators, such as bendamustine and lomustine , share a core structure of a bifunctional alkylating group (e.g., β-chloroethylamine) attached to a benzimidazole or cyclohexyl moiety. These structural features enable DNA crosslinking and apoptosis induction.

  • Bendamustine: Contains a benzimidazole ring linked to a mechlorethamine group. It is used for chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Its mechanism involves alkylation and purine analog-like disruption of DNA repair .
  • Lomustine : A nitrosourea compound with a chloroethyl group, enabling lipid solubility for blood-brain barrier penetration. It is used in glioblastoma and Hodgkin’s lymphoma .

A hypothetical structure for Bofumustine could involve a benzimidazole or similar aromatic system modified with alkylating side chains, balancing lipophilicity and DNA-binding efficacy.

Mechanistic Differences

  • DNA Crosslinking Efficiency : Bendamustine induces single- and double-strand DNA breaks, while lomustine’s nitroso group generates carbamoylating reactions that inhibit DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase (AGT) .
  • Metabolism : Lomustine is metabolized to active intermediates in the liver, whereas bendamustine is hydrolyzed to inactive metabolites, reducing cumulative toxicity .

Clinical Efficacy and Toxicity

Parameter Bendamustine Lomustine Hypothetical Bofumustine
Indications CLL, NHL Glioblastoma, Hodgkin’s (Inferred: Solid tumors)
Response Rate 60-70% (CLL) 40-50% (Glioblastoma) N/A
Key Toxicity Myelosuppression, rash Nephrotoxicity, pneumonitis (Likely: Myelosuppression)
Half-life 40 minutes 16-72 hours (Estimated: Intermediate)

Research Findings and Challenges

Pharmacokinetic and Pharmacodynamic Gaps

  • Bendamustine : Rapid clearance limits exposure time but reduces off-target effects .
  • Lomustine : Prolonged half-life increases neurotoxicity risk .
  • Bofumustine : Hypothetically, structural tuning (e.g., esterase-resistant side chains) could optimize half-life and reduce toxicity.

Regulatory and Quality Considerations

For novel compounds like Bofumustine, biosimilar development guidelines () emphasize comparability in manufacturing, stability, and bioactivity. A "full quality dossier" would be required to validate its similarity to reference drugs .

Biological Activity

Bofumustine is a synthetic compound classified as a nitrosourea and an alkylating agent, primarily recognized for its significant antitumor properties. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

Bofumustine's chemical structure features a chloroethyl group, which is essential for its reactivity. The compound acts primarily through DNA cross-linking , leading to the disruption of cellular replication and ultimately inducing cell death. Here’s a summary of its mechanism:

  • Alkylation of DNA : Bofumustine forms covalent bonds with DNA, causing cross-links that prevent DNA replication and transcription.
  • Cell Cycle Disruption : By damaging DNA, it disrupts the normal cell cycle, leading to apoptosis in tumor cells.
  • Biochemical Pathways : It is involved in the DNA/RNA synthesis pathway, affecting various cellular processes including gene expression and cellular metabolism.

Pharmacokinetics

Nitrosoureas like Bofumustine are generally well-absorbed and distributed throughout the body. Their efficacy can be influenced by environmental factors such as pH and temperature, as well as by the characteristics of the tumor cells being targeted.

Biological Activity Overview

Bofumustine exhibits notable biological activity as an antineoplastic agent . Its applications in oncology include:

  • Treatment of various cancers, particularly digestive tract tumors.
  • Participation in clinical trials demonstrating efficacy in inducing remissions in about 30% of patients with specific malignancies .

Comparative Analysis with Other Alkylating Agents

Bofumustine shares structural similarities with other alkylating agents. The following table summarizes its comparison with several notable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
BofumustineNitrosourea derivativeDNA cross-linkingChloroethyl group enhances reactivity
CarmustineNitrosourea derivativeDNA cross-linkingPenetrates blood-brain barrier
DacarbazineTriazeneAlkylation of DNAPrimarily used for melanoma treatment
IfosfamideNitrogen mustardDNA cross-linkingRequires metabolic activation
TemozolomideAlkylating agentMethylation of DNAEffective against brain tumors

Case Studies and Clinical Trials

Bofumustine has been evaluated in several clinical settings. Notable findings include:

  • Phase II Trials : In clinical trials involving patients with digestive tract tumors, Bofumustine showed a remission rate of approximately 30% .
  • Combination Therapies : Research indicates potential benefits when combined with other chemotherapeutic agents, enhancing overall efficacy in treating resistant tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate
Reactant of Route 2
[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.